molecular formula C9H17NO B15253431 1-[1-(Aminomethyl)cyclobutyl]butan-1-one

1-[1-(Aminomethyl)cyclobutyl]butan-1-one

Cat. No.: B15253431
M. Wt: 155.24 g/mol
InChI Key: QEYLMWIDRFQTFN-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclobutyl]butan-1-one is a chemical compound with a unique structure that includes a cyclobutyl ring and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]butan-1-one typically involves the reaction of cyclobutyl derivatives with aminomethylating agents under controlled conditions. One common method includes the use of cyclobutyl ketones and aminomethylation reagents such as formaldehyde and ammonia. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]butan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol
  • 1-(1-(Aminomethyl)cyclobutyl)butan-1-ol

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]butan-1-one is unique due to its specific combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications that require specific reactivity and interactions.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]butan-1-one

InChI

InChI=1S/C9H17NO/c1-2-4-8(11)9(7-10)5-3-6-9/h2-7,10H2,1H3

InChI Key

QEYLMWIDRFQTFN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1(CCC1)CN

Origin of Product

United States

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